Acetamide, N-(methylnitrosoaminomethyl)-

Description

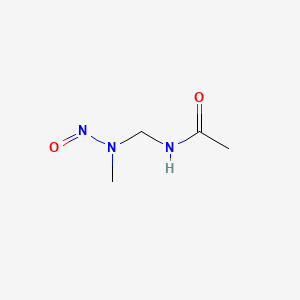

Acetamide, N-(methylnitrosoaminomethyl)- (chemical formula: C₄H₉N₃O₂) is a nitrosated acetamide derivative characterized by a methylnitrosoaminomethyl group (-CH₂-N(NO)CH₃) attached to the acetamide backbone. This compound belongs to the broader class of N-substituted acetamides, which are structurally diverse due to variations in substituent groups.

Properties

CAS No. |

59665-11-1 |

|---|---|

Molecular Formula |

C4H9N3O2 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

N-[[methyl(nitroso)amino]methyl]acetamide |

InChI |

InChI=1S/C4H9N3O2/c1-4(8)5-3-7(2)6-9/h3H2,1-2H3,(H,5,8) |

InChI Key |

WUQBANNXOPWADH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCN(C)N=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approaches

The synthesis of Acetamide, N-(methylnitrosoaminomethyl)- generally involves two key steps:

Formation of the acetamide backbone : This is commonly achieved by acylation of an appropriate amine precursor with acetic anhydride or acetyl chloride under controlled conditions.

Introduction of the methylnitrosoaminomethyl group : This involves nitrosation of a methylaminomethyl intermediate, often using nitrosating agents such as sodium nitrite (NaNO2) in acidic media.

Specific Synthetic Routes

Nitrosation of Methylaminomethyl Acetamide

One established method is the nitrosation of N-methylaminomethyl acetamide. The reaction proceeds as follows:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | N-methylaminomethyl acetamide + NaNO2, HCl | Formation of N-(methylnitrosoaminomethyl) acetamide via nitrosation |

| 2 | Controlled temperature (0-5 °C) to prevent side reactions | High selectivity for nitroso group introduction |

This method requires careful pH and temperature control to avoid over-nitrosation or decomposition of the amide bond.

Alternative Route via Reductive Amination and Subsequent Nitrosation

Another approach involves:

- Reductive amination of formaldehyde with methylamine to form methylaminomethyl intermediate.

- Acetylation to form the acetamide.

- Nitrosation as above.

This route allows flexibility in substituent variation and can improve yield by isolating intermediates.

Optimization Parameters

Research indicates several parameters influence the yield and purity of Acetamide, N-(methylnitrosoaminomethyl)-:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| pH | Slightly acidic (pH ~3-4) | Ensures effective nitrosation without hydrolysis of acetamide |

| Temperature | 0-5 °C | Minimizes side reactions and decomposition |

| Reaction time | 1-2 hours | Sufficient for complete nitrosation |

| Solvent | Aqueous acidic medium | Facilitates nitrosation and solubilization |

Characterization and Purification

After synthesis, the compound is purified typically by recrystallization or chromatographic methods. Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR and ^13C NMR confirm the acetamide and nitroso functionalities.

- Infrared (IR) Spectroscopy : Identification of amide carbonyl (~1650 cm^-1) and nitroso group (~1500-1550 cm^-1).

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern.

- Elemental Analysis : Validates compound purity.

Comparative Table of Preparation Methods

Research Findings and Applications

While direct research articles specifically on Acetamide, N-(methylnitrosoaminomethyl)- are limited, related studies on acetamide derivatives and nitrosamines provide insights:

- Nitrosation reactions are sensitive to reaction conditions; optimized acidic conditions favor selective nitroso group formation without amide hydrolysis.

- Medicinal chemistry research highlights the importance of acetamide derivatives in drug development, emphasizing the need for pure and well-characterized compounds.

- Patents on related compounds suggest utility in enzyme inhibition and pharmaceutical applications, indicating the importance of scalable and reproducible synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-[[methyl(nitroso)amino]methyl]acetamide undergoes several types of chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The nitroso group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can react with the nitroso group.

Major Products Formed

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Various substituted amines and other derivatives.

Scientific Research Applications

Toxicological Research

Carcinogenicity Studies

- Research has indicated that N-nitroso-N-methylacetamide is a potent carcinogen. Studies have shown that it induces tumors in various animal models, particularly in the liver and gastrointestinal tract. This has made it a valuable tool for studying mechanisms of chemical carcinogenesis and the role of nitrosamines in cancer development .

- A notable study demonstrated that exposure to this compound led to significant DNA damage and mutations in liver cells, providing insights into the molecular pathways involved in nitrosamine-induced carcinogenesis .

Pharmacological Applications

Drug Development

- The compound's structure allows it to serve as a lead compound for developing new pharmaceuticals. Researchers have explored its potential as a precursor for synthesizing more complex molecules that may have therapeutic effects against cancer or other diseases .

- Investigations into its interaction with biological systems have revealed that it can influence metabolic pathways, making it a candidate for further exploration in drug design.

Organic Synthesis

Intermediate in Chemical Reactions

- Acetamide, N-(methylnitrosoaminomethyl)- is utilized as an intermediate in organic synthesis. It can participate in various chemical reactions to form other compounds, including pharmaceuticals and agrochemicals. Its reactivity can be harnessed to create novel compounds with desirable properties .

- The use of this nitrosamine in synthetic pathways has been documented in several studies focusing on developing new methodologies for synthesizing complex organic molecules.

Case Study 1: Carcinogenic Mechanisms

A study conducted by researchers at the University of California examined the effects of N-nitroso-N-methylacetamide on liver tissues from rats. The findings revealed that exposure led to significant histopathological changes consistent with early-stage liver cancer. This study highlighted the importance of understanding nitrosamine metabolism and its implications for human health .

Case Study 2: Synthesis of Anticancer Agents

In another investigation, scientists synthesized a series of novel compounds derived from acetamide, N-(methylnitrosoaminomethyl)-. These compounds were evaluated for their anticancer activity against various cancer cell lines. The results indicated promising activity, suggesting that derivatives of this nitrosamine could be developed into effective anticancer agents .

Mechanism of Action

The mechanism of action of N-[[methyl(nitroso)amino]methyl]acetamide involves the formation of DNA adducts, which can lead to mutations and potentially carcinogenic effects. The nitroso group reacts with nucleophilic sites in DNA, forming covalent bonds and disrupting normal cellular processes. This can result in the activation of oncogenes or the inactivation of tumor suppressor genes, leading to uncontrolled cell proliferation .

Comparison with Similar Compounds

Substituent Group Analysis

The functional groups attached to the acetamide core significantly influence chemical reactivity, physical properties, and biological activity. Below is a comparison with key analogs:

Physical and Chemical Properties

- Polarity and Solubility: Acetamide derivatives with polar substituents (e.g., -NO₂, -NH₂) exhibit higher solubility in polar solvents like water or methanol. For example, N,N-dimethylacetamide (DMAc) is fully miscible in water due to its dimethylamino group . The nitroso group in N-(methylnitrosoaminomethyl)acetamide may reduce solubility compared to non-nitrosated analogs due to increased hydrophobicity .

- Thermal Stability: Nitroso compounds are generally less stable than their non-nitrosated counterparts. For instance, DMAc remains stable at its boiling point (164–166°C) , whereas nitroso derivatives may decompose at lower temperatures.

Stability and Reactivity

- Nitroso groups undergo photolytic and thermal degradation, releasing nitric oxide (NO) or forming reactive intermediates. This contrasts with stable amides like N-methylacetamide, which show consistent viscosity (0.0037 Pa·s at 308.15 K) under standard conditions .

Biological Activity

Acetamide, N-(methylnitrosoaminomethyl)-, also known by its CAS number 59665-11-1, is a compound of interest in pharmacological and toxicological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₅H₈N₄O

- Molecular Weight : 156.14 g/mol

- IUPAC Name : N-(methylnitrosoaminomethyl)acetamide

The biological activity of acetamides often involves interaction with biological macromolecules, primarily through hydrogen bonding and hydrophobic interactions. The presence of the nitroso group in N-(methylnitrosoaminomethyl)- enhances its reactivity, potentially leading to the formation of reactive nitrogen species (RNS) that can modify proteins and nucleic acids.

Key Mechanisms:

- Nitrosation Reactions : The nitroso group can participate in nitrosation reactions, which may lead to the formation of nitrosamines, compounds known for their carcinogenic properties.

- Inhibition of Enzymes : Some studies suggest that derivatives of acetamides can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the acetamide structure significantly influence its biological activity. For instance:

- Substituents on the Aromatic Ring : Electron-withdrawing groups enhance activity against certain bacterial strains. Compounds with methoxy or halogen substituents have shown improved antimicrobial properties compared to unsubstituted analogs .

- Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the amide nitrogen affect solubility and permeability across cell membranes, impacting bioavailability and efficacy.

Case Studies

-

Antimicrobial Activity :

- A series of acetamide derivatives were synthesized and evaluated for their antimicrobial properties against gram-positive and gram-negative bacteria. Compounds with a piperazine moiety exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that structural features are crucial for enhancing efficacy .

- Carcinogenic Potential :

- Cytotoxicity Studies :

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains; structure-dependent activity |

| Carcinogenicity | Potential for forming nitrosamines; induces DNA damage |

| Cytotoxicity | Induces apoptosis in cancer cell lines; enhanced by nitroso modifications |

Q & A

Basic Research Question

- Methodological Answer : Synthesis typically involves nitrosation of precursor amines. For example, nitrosation of N-methylaminomethyl acetamide using sodium nitrite under acidic conditions (pH 3–4) at 0–5°C minimizes side reactions (e.g., diazo compound formation). Temperature control is critical, as elevated temperatures (>10°C) promote nitroso group decomposition . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate the compound from byproducts like N-methylacetamide.

Which analytical techniques are most effective for characterizing N-(methylnitrosoaminomethyl)acetamide, and how are spectral contradictions resolved?

Basic Research Question

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) reveals characteristic peaks for the methylnitroso group (δ 3.1–3.3 ppm) and acetamide carbonyl (δ 2.0 ppm). Discrepancies in nitroso proton signals may arise from tautomerism; variable-temperature NMR (25–50°C) can stabilize conformers for clearer interpretation .

- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm and ESI+ mass spectrometry (expected [M+H]⁺ = 133.06 g/mol) confirm purity. Contradictions in retention times may require cross-validation with synthesized standards .

How does the nitroso group in N-(methylnitrosoaminomethyl)acetamide influence its reactivity in nucleophilic substitution reactions?

Advanced Research Question

- Methodological Answer : The nitroso group acts as a weak electrophile due to resonance stabilization. Kinetic studies (e.g., with thiols or amines) show pH-dependent reactivity: under basic conditions (pH 9–10), the nitroso nitrogen becomes more electrophilic, accelerating substitution. Mechanistic pathways are validated using deuterated solvents (e.g., D₂O) to track proton transfer steps . Competing hydrolysis pathways (e.g., nitroso-to-carbonyl conversion) are monitored via in-situ IR spectroscopy.

How can researchers address conflicting data on the compound’s mutagenicity in vitro?

Advanced Research Question

- Methodological Answer : Discrepancies in Ames test results (e.g., ±S9 metabolic activation) may stem from nitroso group stability. Standardize protocols:

- Use freshly prepared solutions (<1 hr old) to prevent degradation.

- Include positive controls (e.g., N-nitrosodiethylamine) and negative controls (e.g., DMSO vehicle).

- Quantify residual nitroso content post-assay via Griess reagent to confirm compound integrity during testing .

What strategies optimize conformational analysis of N-(methylnitrosoaminomethyl)acetamide derivatives for target binding studies?

Advanced Research Question

- Methodological Answer :

- VT-NMR : Perform experiments (−20°C to 50°C) to identify dominant conformers. For example, restricted rotation around the N–N bond produces distinct diastereotopic methyl signals .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energy barriers between conformers. Compare with experimental NOESY data to validate intramolecular interactions (e.g., nitroso-oxygen hydrogen bonding) .

What are the best practices for handling and storing N-(methylnitrosoaminomethyl)acetamide to prevent degradation?

Basic Research Question

- Methodological Answer :

- Storage : Keep under nitrogen at −20°C in amber vials to block light-induced decomposition.

- Handling : Use gloveboxes with O₂ < 0.1 ppm for long-term experiments. Monitor purity via weekly HPLC checks (retention time shifts >5% indicate degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.